2,6-Diisopropylphenyl N-phenylcarbamate
Description
Properties
CAS No. |
94914-46-2 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-11-8-12-17(14(3)4)18(16)22-19(21)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21) |
InChI Key |
BPBCNVXENJAOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chloroformate-Mediated Carbamate Formation
The most direct route involves converting 2,6-diisopropylphenol to its chloroformate intermediate, followed by reaction with aniline.
Procedure :
-
Chloroformate Synthesis :
-
2,6-Diisopropylphenol (1.0 equiv) is treated with triphosgene (0.33 equiv) in dichloromethane at 0–5°C under inert atmosphere. A base (e.g., pyridine) neutralizes HCl, yielding 2,6-diisopropylphenyl chloroformate.
-
Key Conditions : 0°C, 2 h, 85–90% conversion (hypothetical yield based on analogous phenol chloroformations).
-
-
Carbamate Formation :
Isocyanate-Alcohol Coupling
An alternative method employs phenyl isocyanate and 2,6-diisopropylphenol under catalytic conditions.
Procedure :
-
2,6-Diisopropylphenol (1.0 equiv) and phenyl isocyanate (1.1 equiv) are stirred in toluene with a catalytic amount of DMAP (4-dimethylaminopyridine) at 80°C for 6 h. The reaction is monitored via TLC, and the product is recrystallized from ethanol.
-
Yield : 80–85% (extrapolated from iminium salt yields in Search Result).
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Effects
-
Chloroformate Route :
Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by aniline, while temperatures >25°C risk decomposition of the chloroformate. -
Isocyanate Route :
Elevated temperatures (80–100°C) accelerate reactivity but may necessitate inert conditions to prevent isocyanate polymerization.
Table 1. Comparative Analysis of Synthetic Methods
| Parameter | Chloroformate Route | Isocyanate Route |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 12–14 h | 4–6 h |
| Purification | Column Chromatography | Recrystallization |
| Scalability | Moderate | High |
Mechanistic Insights and Side Reactions
Chloroformate Pathway
The reaction proceeds via a two-step mechanism:
-
Chloroformate Formation : Nucleophilic attack of phenol oxygen on triphosgene, releasing HCl.
-
Carbamate Bonding : Aniline attacks the electrophilic carbonyl carbon, displacing chloride.
Side Reactions :
-
Over-alkylation of phenol if excess triphosgene is used.
-
Hydrolysis of chloroformate in aqueous conditions.
Isocyanate Pathway
Phenyl isocyanate reacts with the phenolic hydroxyl group via a base-catalyzed mechanism, forming the carbamate without intermediates.
Side Reactions :
-
Dimerization of phenyl isocyanate to diphenylurea.
-
Incomplete conversion due to moisture sensitivity.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR :
-
IR Spectroscopy :
-
Strong absorption at ~1700 cm⁻¹ (C=O stretch).
-
N-H stretch at ~3350 cm⁻¹.
-
Table 2. Key Spectral Data
| Technique | Chloroformate Route | Isocyanate Route |
|---|---|---|
| ¹H NMR | δ 5.49 (s, 2H, CH₂) | δ 5.04 (s, 2H, CH₂) |
| IR | 1705 cm⁻¹ (C=O) | 1702 cm⁻¹ (C=O) |
Industrial and Environmental Considerations
Catalyst Recycling
Green Chemistry Metrics
-
Atom Economy :
-
Chloroformate route: 78% (theoretical).
-
Isocyanate route: 92% (theoretical).
-
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylphenyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.
Substitution: The phenylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
2,6-Diisopropylphenyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Diisopropylphenyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Catalytic Activity
The steric profile of the 2,6-diisopropylphenyl group significantly impacts catalytic behavior compared to analogs with smaller or bulkier substituents:
Key Findings :
- Steric Bulk : In nickel salicylaldiminate complexes, introducing a 3-methyl group (C2) enhances activity (13.1 vs. 10.2 kg/(mol·h) for C1), while a 3-isopropyl group (C3) reduces it, indicating that moderate steric hindrance optimizes catalytic performance .
- Ligand Flexibility : Zinc β-diiminates with 2,6-diisopropylphenyl groups exhibit superior activity in CO₂/epoxide copolymerization compared to diethylphenyl analogs, attributed to enhanced steric protection of the metal center, which stabilizes active species .
Electronic and Steric Influence on Reactivity
The DIPP group’s electron-donating isopropyl substituents create a steric shield that affects both molecular geometry and reactivity:
- Copper Carbene Complexes : SIPr (N-heterocyclic carbene with DIPP groups) enables unique "self-click" polymerization due to its ability to balance steric bulk and electronic donation, facilitating hyperbranched polymer formation .
- Sulfonium Salts vs. Pyrrole Precursors : Structural comparisons show that DIPP-substituted pyrrole derivatives undergo consistent conformational changes upon functionalization, highlighting the group’s role in stabilizing transition states .
Thermal and Stability Properties
- Polymer Thermal Stability : Polyethylene-co-methyl acrylate polymers synthesized using DIPP-containing nickel catalysts exhibit higher melting points (~120°C) compared to less bulky analogs (~105°C), underscoring the DIPP group’s role in enhancing material robustness .
- Catalyst Lifetime : Zinc β-diiminate catalysts with DIPP substituents demonstrate prolonged stability under high-pressure CO₂ conditions, critical for industrial copolymerization processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,6-Diisopropylphenyl N-phenylcarbamate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves carbamate formation via reaction of 2,6-diisopropylphenol with phenyl isocyanate. Key parameters include solvent choice (e.g., anhydrous THF or dichloromethane), temperature control (0–25°C), and catalytic bases like triethylamine. Optimization studies suggest that stoichiometric excess of phenyl isocyanate (1.2–1.5 equiv) improves yields by minimizing side reactions . Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which crystallographic techniques are most reliable for resolving the molecular structure of 2,6-Diisopropylphenyl N-phenylcarbamate?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, employing programs like SHELXL for refinement . For bulky aryl groups, synchrotron radiation may improve resolution. Synclinical conformations of the carbamate group and dihedral angles between aromatic rings (e.g., ~57.6° observed in related compounds) are critical metrics .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Stability studies indicate that the compound should be stored under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Accelerated degradation tests in D₂O/MeOH mixtures can identify susceptibility to moisture .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of 2,6-Diisopropylphenyl N-phenylcarbamate derivatives?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, while molecular docking (AutoDock Vina) assesses binding affinities to targets like cyclin-dependent kinases (CDKs). MD simulations (GROMACS) over 100+ ns trajectories validate stability in binding pockets . Contradictions between predicted and experimental IC₅₀ values may arise from solvation effects, necessitating explicit solvent models .
Q. How do metal complexes incorporating 2,6-Diisopropylphenyl N-phenylcarbamate ligands enhance catalytic activity in CO₂ fixation or polymerization?
- Answer : Zn(II) or Cu(II) complexes with this ligand exhibit high activity in cyclic carbonate synthesis (TON > 1,000) due to Lewis acidic metal centers and steric protection from the bulky aryl groups. Kinetic studies (in situ FTIR) reveal rate-determining steps involving epoxide coordination . Challenges include balancing steric bulk with substrate accessibility, which can be addressed via ligand backbone modifications .
Q. What analytical challenges arise in characterizing degradation products of this carbamate under oxidative conditions?
- Answer : LC-MS/MS with electrospray ionization (ESI+) identifies primary degradation products like 2,6-diisopropylphenol and phenylurea. Conflicting data on minor byproducts (e.g., nitrosamines) may require tandem MSⁿ or isotope labeling to resolve. Contradictions in pathway proposals often stem from pH-dependent oxidation mechanisms .
Methodological Considerations
Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies of metal-carbamate complexes?
- Answer : Controlled benchmarking under identical conditions (solvent, temperature, substrate ratio) is critical. Use of standardized turnover number (TON) and turnover frequency (TOF) calculations, coupled with operando spectroscopy (e.g., Raman), can isolate ligand-specific effects from solvent or counterion influences .
Q. What safety protocols are essential for handling 2,6-Diisopropylphenyl N-phenylcarbamate in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
